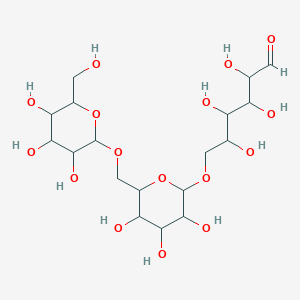

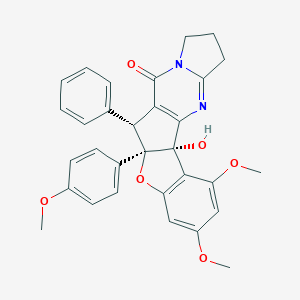

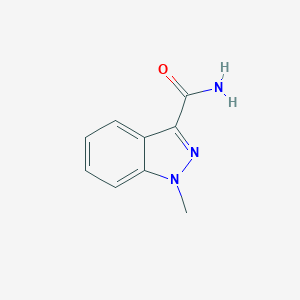

(S)-tert-butyl 2-((tert-butyldiphenylsilyloxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

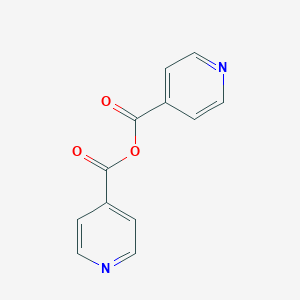

The compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use. Pyrrole is a component of several larger naturally occurring compounds such as heme .

Molecular Structure Analysis

The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The tert-butyldiphenylsilyloxy group is a common protecting group in organic chemistry, used to protect sensitive alcohol functionalities during a chemical synthesis .Chemical Reactions Analysis

As a pyrrole derivative, this compound might undergo similar reactions to other pyrroles. For example, it might undergo electrophilic substitution at the 2-position, the carbon next to the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the pyrrole ring might make the compound aromatic and potentially color-changing when exposed to air .科学的研究の応用

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the preparation of complex molecules. Its silyloxy group serves as a protective group for alcohols, which can be selectively deprotected under mild conditions . This characteristic is essential for multi-step synthetic routes where selective functional group transformations are required.

Medicinal Chemistry

In medicinal chemistry, the tert-butyl group of this compound is often used to improve the pharmacokinetic properties of drug candidates. It increases lipophilicity, which can enhance membrane permeability and potentially improve drug absorption .

Material Science

The tert-butyl group’s steric bulk can be exploited in material science to create novel polymers with unique properties. For instance, it can influence the polymer’s melting point, solubility, and mechanical strength .

Catalysis

The tert-butyl group can also play a role in catalysis. It can be used to modify the steric environment around a catalytic site, influencing the selectivity and efficiency of the catalytic process .

Bioconjugation

For bioconjugation applications, the compound’s reactive ester group can be used to attach biomolecules to various substrates. This is particularly useful in developing targeted drug delivery systems .

Analytical Chemistry

In analytical chemistry, the tert-butyl group can be used as a derivatization agent to enhance the detection of certain compounds via chromatography or mass spectrometry, improving analytical resolution and sensitivity .

Flow Chemistry

The tert-butyl ester group of this compound is valuable in flow chemistry applications. It can be introduced into a variety of organic compounds using flow microreactor systems, which is more efficient and sustainable compared to batch processes .

Nitroso Compound Synthesis

Finally, this compound can be used in the synthesis of N-nitroso compounds from secondary amines, utilizing tert-butyl nitrite under solvent-free conditions. This method features a broad substrate scope and excellent yields, which is significant for the synthesis of nitroso compounds used in various chemical industries .

将来の方向性

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, future research might focus on improving its efficacy or reducing its side effects. If it’s a chemical reagent, future research might focus on finding new reactions it can participate in or improving its synthesis .

特性

IUPAC Name |

tert-butyl (2S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxo-2H-pyrrole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO4Si/c1-25(2,3)31-24(29)27-20(17-18-23(27)28)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-18,20H,19H2,1-6H3/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSURGVHGROPIV-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C=CC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](C=CC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-butyl 2-((tert-butyldiphenylsilyloxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)